8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid
CAS No.: 597583-12-5
Cat. No.: VC7893296
Molecular Formula: C16H20BrNO2
Molecular Weight: 338.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 597583-12-5 |
|---|---|
| Molecular Formula | C16H20BrNO2 |
| Molecular Weight | 338.24 g/mol |
| IUPAC Name | (5E)-8-bromo-1-(2-methylpropyl)-3,4-dihydro-2H-1-benzazocine-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H20BrNO2/c1-11(2)10-18-7-3-4-12(16(19)20)8-13-9-14(17)5-6-15(13)18/h5-6,8-9,11H,3-4,7,10H2,1-2H3,(H,19,20)/b12-8+ |
| Standard InChI Key | CQDQTZJHBGXURW-XYOKQWHBSA-N |
| Isomeric SMILES | CC(C)CN1CCC/C(=C\C2=C1C=CC(=C2)Br)/C(=O)O |
| SMILES | CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O |
| Canonical SMILES | CC(C)CN1CCCC(=CC2=C1C=CC(=C2)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzazocine backbone—a nitrogen-containing bicyclic system comprising a benzene ring fused to an azocine ring (an eight-membered ring with one nitrogen atom). Key substituents include:
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A bromine atom at the 8-position of the benzene ring.
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A 2-methylpropyl (isobutyl) group at the 1-position of the azocine ring.
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A carboxylic acid moiety at the 5-position.
The stereochemistry of the double bond in the azocine ring (denoted as -configuration in the IUPAC name) influences its three-dimensional conformation and reactivity .
Physicochemical Properties
Data collated from analytical reports and chemical databases are summarized in Table 1.
Table 1: Physicochemical Properties of 8-Bromo-1,2,3,4-tetrahydro-1-(2-methylpropyl)-1-benzazocine-5-carboxylic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 338.24 g/mol | |
| Appearance | White to yellow solid | |
| Storage Conditions | Room temperature | |
| Boiling Point | Not reported | |
| Purity (LCMS) | 98.84% |
The compound’s ClogP (calculated partition coefficient) and solubility profile remain unreported, though the presence of a polar carboxylic acid group suggests moderate aqueous solubility.
Synthesis and Preparation
Challenges in Synthesis
Key hurdles include:
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Steric Hindrance: The bulky isobutyl group complicates reactions at the 1-position.
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Regioselectivity: Ensuring bromination occurs exclusively at the 8-position.
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Stability: The azocine ring’s strain may lead to undesired rearrangements under acidic or basic conditions .
Analytical Characterization
Spectroscopic Data
Analytical reports confirm the structure through:
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NMR: Peaks corresponding to the isobutyl group ( 0.8–1.2 ppm), aromatic protons ( 6.5–7.5 ppm), and carboxylic acid ( 12–13 ppm) .
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LCMS: A molecular ion peak at 339.24 () and fragments consistent with bromine loss ( 259.18) .
Challenges and Limitations
Lack of Pharmacological Data
No in vitro or in vivo studies on this specific compound are available, necessitating caution in extrapolating applications from structural analogs .
Synthetic Complexity
Multi-step synthesis and low yields (estimated 10–15% for similar benzazocines) hinder large-scale production.
Regulatory Status
The compound is labeled "for research use only," with no FDA approvals or clinical trials reported .
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